N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide
Description
N-(3,4-Dimethylphenyl)-2-(4-formylphenoxy)acetamide is an acetamide derivative featuring a 3,4-dimethylphenyl substituent on the nitrogen atom and a 4-formylphenoxy group on the acetamide oxygen.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-3-6-15(9-13(12)2)18-17(20)11-21-16-7-4-14(10-19)5-8-16/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTMDUJSSOOVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Backbone: The initial step involves the reaction of 4-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. This results in the formation of 4-formylphenoxyacetic acid.
Amidation Reaction: The 4-formylphenoxyacetic acid is then reacted with 3,4-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-(3,4-dimethylphenyl)acetamide.
Reduction: 2-(4-hydroxymethylphenoxy)-N-(3,4-dimethylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide. The compound's structure suggests potential interactions with various cancer cell lines.
- Mechanism of Action : The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Case Studies :
- A derivative exhibited significant growth inhibition against multiple cancer cell lines, including OVCAR-8 and NCI-H460, with percent growth inhibitions exceeding 75% .
- Another study demonstrated that modifications in the phenyl and acetamide groups enhanced cytotoxic effects against HT29 colon cancer cells.
| Cell Line | Percent Growth Inhibition (%) | Notes |
|---|---|---|
| OVCAR-8 | 85.26 | Significant inhibition observed |
| NCI-H460 | 75.99 | Potential for further development |
Antitubercular Activity
This compound and its derivatives have shown promise as antitubercular agents.
- Research Findings : In vitro studies indicated that certain derivatives possess potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL .
- Case Studies :
- A compound structurally similar to this compound was identified as a lead candidate for developing affordable antitubercular agents.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Derivative A | 4 | Potent against M. tuberculosis |
| Derivative B | 16 | Moderate activity |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity against various pathogens.
- Evaluation Results : Related compounds have shown effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL .
- Case Studies :
- A study on similar derivatives highlighted their ability to inhibit biofilm formation in bacterial cultures.
| Pathogen | MIC (μg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm |
| Staphylococcus epidermidis | 0.22 - 0.25 | Significant antimicrobial effects |
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several steps that allow for structural modifications to enhance biological activity.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with active sites of enzymes or receptors, while the phenoxy and acetamide moieties can interact through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Varied N-Substituents
Several compounds share the 2-(4-formylphenoxy)acetamide backbone but differ in their N-substituents:
- N-Methoxyphenyl derivative (3c) : Exhibits a methoxy group, enhancing solubility via polarity. Melting point: 115°C .
- N-Chlorophenyl derivative (3d) : The electron-withdrawing chlorine atom may increase reactivity in electrophilic substitutions. Melting point: 140°C .
- Melting point: 105°C .
- N-Pyridyl derivative (3f) : Incorporates a heterocyclic ring, enabling coordination with metal ions or hydrogen bonding. Melting point: 120°C .
Key Insight : The 3,4-dimethylphenyl group in the target compound provides steric bulk and lipophilicity, which may reduce aqueous solubility compared to smaller or polar substituents (e.g., methoxy or pyridyl) but improve membrane permeability .
Analogues with Modified Phenoxy Groups
- 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (): The nitro group introduces strong electron-withdrawing effects, contrasting with the dimethylphenyl group’s electron-donating nature. This could influence reactivity in substitution reactions or binding affinity .
Key Insight: Substituents on the phenoxy ring modulate electronic properties and steric effects. The target compound’s unsubstituted phenoxy group may favor planar conformations, enhancing π-π stacking interactions in crystal packing or receptor binding .
Derivatives with Complex Heterocyclic Systems
- N-(3,4-Dimethylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide () : Incorporates a fused heterocyclic system, likely enhancing binding to kinases or GPCRs due to extended conjugation .
Key Insight : The target compound’s simplicity compared to these derivatives may offer synthetic accessibility and tunability for structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties of Selected Analogues
Biological Activity
N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves two main steps:
- Formation of Phenoxyacetamide Backbone :
- The reaction of 4-formylphenol with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) produces 4-formylphenoxyacetic acid.
- Amidation Reaction :
- This intermediate is then reacted with 3,4-dimethylaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final amide product.
The biological activity of this compound is attributed to its structural features:
- Formyl Group : This moiety can form hydrogen bonds with active sites on enzymes or receptors, potentially modulating their activity.
- Amide Linkage : Facilitates interactions with various biological targets, enhancing its role as a probe in enzyme-substrate studies.
Anti-inflammatory Effects
Some studies have explored the anti-inflammatory effects of related compounds. The presence of the formyl group may contribute to anti-inflammatory activity by inhibiting pro-inflammatory enzymes or pathways. Further investigation into this compound could reveal similar properties .
In Vitro Studies
A study conducted on structurally similar compounds demonstrated significant inhibition of specific enzymes involved in inflammatory responses. These findings suggest that this compound could exhibit comparable effects, warranting further investigation into its enzyme inhibition capabilities .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenolic ring and the amide group significantly affect biological activity. The presence of electron-donating groups like methyl enhances interaction with biological targets, while electron-withdrawing groups may alter reactivity and selectivity .
Q & A
Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves coupling 4-formylphenoxyacetic acid derivatives with 3,4-dimethylaniline. A common method includes refluxing in ethanol with piperidine as a catalyst to facilitate amide bond formation . Key parameters include solvent polarity (ethanol enhances nucleophilic attack), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of acid to amine). Side reactions, such as formyl group oxidation, can be mitigated by inert atmospheres (N₂/Ar). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product with >95% purity.
Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Key signals include the formyl proton (δ 9.8–10.1 ppm), aromatic protons (δ 6.8–7.5 ppm), and methyl groups on the dimethylphenyl moiety (δ 2.2–2.4 ppm).
- IR Spectroscopy : Stretching vibrations for the amide C=O (1650–1680 cm⁻¹) and formyl group (1700–1720 cm⁻¹) confirm functional groups.
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₇H₁₇NO₃: 283.12 g/mol). Discrepancies >0.005 Da suggest impurities .
Q. How should researchers handle stability and storage challenges for this compound?
The formyl group is prone to hydrolysis and oxidation. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Stability studies indicate >90% integrity after 6 months under these conditions. For aqueous work, use buffered solutions (pH 6–7) and avoid prolonged exposure to light .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility). Address this by:
- Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or nanoformulation.
- Metabolic Stability Assays : Incubate with liver microsomes to identify rapid degradation pathways.
- Dose Optimization : Conduct PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations .
Q. How can computational methods predict the interaction of this compound with biological targets like the Hedgehog pathway?
- Molecular Docking : Use software like AutoDock Vina to model binding to Smoothened (SMO) receptors. Key interactions include hydrogen bonding between the formyl group and SMO’s Glu518 residue.
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values >2 Å suggest weak target engagement. Validate with in vitro luciferase reporter assays (e.g., Gli1 transcriptional activity) .
Q. What analytical challenges arise in characterizing degradation products, and how can they be mitigated?
Hydrolysis of the formyl group generates 4-hydroxy derivatives, detectable via LC-MS/MS (negative ion mode). Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate degradation products. Quantify using UV-Vis at λ = 254 nm. For structural elucidation, isolate peaks and perform 2D NMR (HSQC, HMBC) .
Q. How does structural modification of the dimethylphenyl group affect bioactivity and selectivity?
Comparative studies with analogs (e.g., 3,5-dimethyl vs. 4-fluoro substituents) show:
- 3,4-Dimethyl : Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration.
- 4-Fluoro : Increases metabolic stability (t₁/₂ from 2.1 to 4.3 hours in microsomes). Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes amidation |
| Temperature | 70°C | Balances rate vs. side reactions |
| Catalyst | Piperidine (5 mol%) | Accelerates coupling |
| Reaction Time | 12 hours | >90% conversion |
Q. Table 2. Biological Activity Comparison
| Analog | IC₅₀ (Hedgehog Pathway) | logP |
|---|---|---|
| Target Compound | 0.45 µM | 3.2 |
| 3,5-Dimethyl Analog | 1.2 µM | 3.5 |
| 4-Fluoro Derivative | 0.78 µM | 2.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
